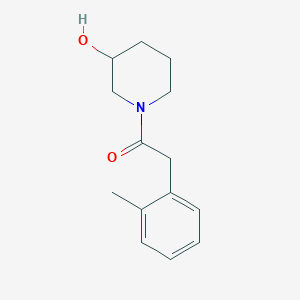
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, also known as DPPHM, is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that is used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to modulate various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a drug candidate for the treatment of cancer, as it has been found to exhibit anticancer effects in preclinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, which can be purified through column chromatography or recrystallization.
Scientific Research Applications
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
properties
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(17(22)19-10-6-9-15(21)11-19)13(2)20(18-12)14-7-4-3-5-8-14/h3-5,7-8,15,21H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLAXQQQAPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)


![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
